molecular formula C5H6F2O3 B6164241 4,4-difluorooxolane-2-carboxylic acid CAS No. 2056072-61-6

4,4-difluorooxolane-2-carboxylic acid

Cat. No.: B6164241
CAS No.: 2056072-61-6
M. Wt: 152.1
InChI Key:
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Description

4,4-difluorooxolane-2-carboxylic acid is an organic compound with the molecular formula C5H6F2O3 It is characterized by the presence of two fluorine atoms attached to the oxolane ring, which is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluorooxolane-2-carboxylic acid typically involves the fluorination of oxolane-2-carboxylic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4,4-difluorooxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can lead to the formation of difluorooxolane alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of difluorooxolane ketones or aldehydes.

    Reduction: Formation of difluorooxolane alcohols.

    Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-difluorooxolane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-difluorooxolane-2-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorooxolane-2-carboxylic acid
  • 4,4-dichlorooxolane-2-carboxylic acid
  • 4,4-dibromooxolane-2-carboxylic acid

Uniqueness

4,4-difluorooxolane-2-carboxylic acid is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in pharmaceuticals and advanced materials.

Properties

CAS No.

2056072-61-6

Molecular Formula

C5H6F2O3

Molecular Weight

152.1

Purity

95

Origin of Product

United States

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